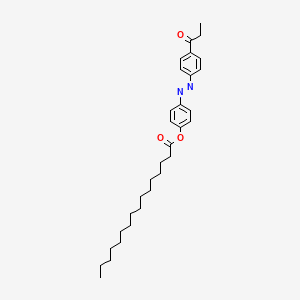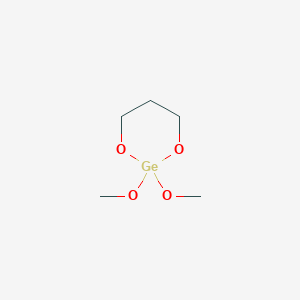
2,2-Dimethoxy-1,3,2-dioxagerminane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1,3,2-dioxagerminane is an organogermanium compound with the molecular formula C4H10GeO4 It is characterized by the presence of germanium, an element known for its semiconductor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4CH3OH→Ge(OCH3)4+4HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of germanium tetrachloride to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to modulate immune responses.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-1,3,2-dioxagerminane involves its interaction with biological molecules. It can form complexes with proteins and nucleic acids, thereby affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate immune responses and exhibit anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in organic synthesis.
Dimethoxymethane: Used as a solvent and in the production of resins.
1,2-Dioxetane: Known for its chemiluminescent properties.
Uniqueness
2,2-Dimethoxy-1,3,2-dioxagerminane is unique due to the presence of germanium, which imparts distinct electronic properties. This makes it valuable in applications where semiconductor properties are essential, such as in the electronics industry. Additionally, its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
79189-63-2 |
|---|---|
Fórmula molecular |
C5H12GeO4 |
Peso molecular |
208.78 g/mol |
Nombre IUPAC |
2,2-dimethoxy-1,3,2-dioxagerminane |
InChI |
InChI=1S/C5H12GeO4/c1-7-6(8-2)9-4-3-5-10-6/h3-5H2,1-2H3 |
Clave InChI |
XDPQIYUTFVXPSZ-UHFFFAOYSA-N |
SMILES canónico |
CO[Ge]1(OCCCO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

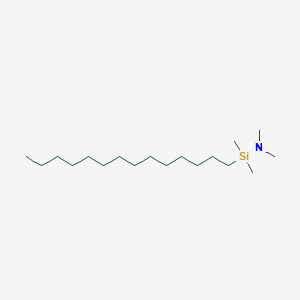
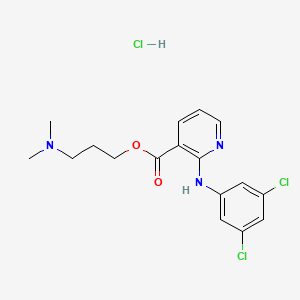
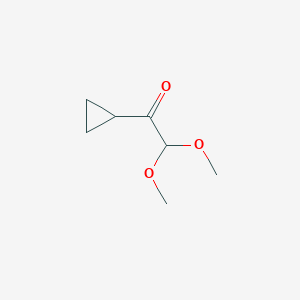
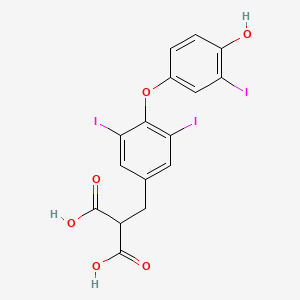
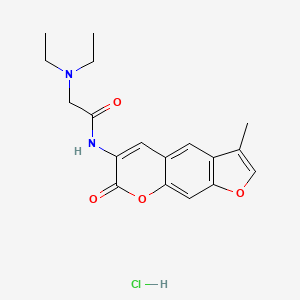
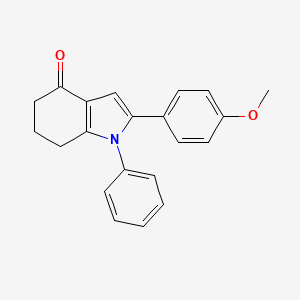
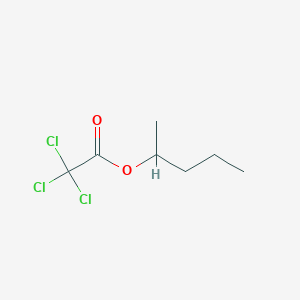
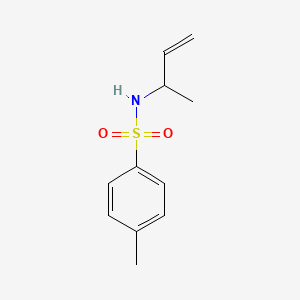
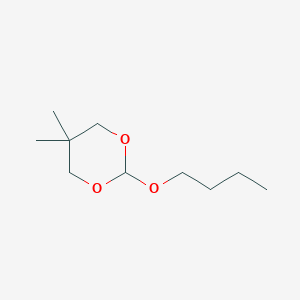
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
